2-(4-amino-3-methoxyphenyl)acetonitrile
Description
2-(4-Amino-3-methoxyphenyl)acetonitrile is a nitrile derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the para position and a methoxy (-OCH₃) group at the meta position. This compound belongs to a broader class of arylacetonitriles, which are pivotal intermediates in organic synthesis and pharmaceutical development. Key properties inferred from similar compounds include solubility in polar aprotic solvents (e.g., chloroform, ethanol) and reactivity in nucleophilic substitution reactions due to the electron-withdrawing nitrile group .
Properties
CAS No. |
180149-05-7 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-3-methoxyphenyl)acetonitrile typically involves the reaction of 4-amino-3-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the condensation reaction between 4-amino-3-methoxybenzaldehyde and acetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-3-methoxyphenyl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted phenylacetonitrile derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-amino-3-methoxyphenyl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-amino-3-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound may exert its effects through the modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights structural variations and physicochemical properties of 2-(4-amino-3-methoxyphenyl)acetonitrile and its analogues:
Key Observations :
- Substituent Position and Yield : Methoxy groups at the para position (e.g., 4-methoxyphenyl) enhance synthetic yields compared to ortho-substituted analogues due to reduced steric hindrance .
- Solubility Trends: Amino and hydroxy groups improve solubility in polar solvents, while halogens (e.g., Cl, F) reduce polarity .
Electronic and Spectroscopic Characteristics
- NMR Profiles: Aromatic protons in this compound derivatives resonate at δ 6.6–8.2 ppm, with methoxy groups at δ ~3.8 ppm .
- HOMO-LUMO Distribution : In coumarin-acetonitriles, electron density localizes on the aromatic ring, suggesting sites for electrophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
